molecular formula C15H21FN2O3 B8634522 Tert-butyl 2-(4-amino-2-fluorophenyl)morpholine-4-carboxylate

Tert-butyl 2-(4-amino-2-fluorophenyl)morpholine-4-carboxylate

Cat. No. B8634522
M. Wt: 296.34 g/mol
InChI Key: MZNVBQGKYJZNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029370B2

Procedure details

In analogy to (RS)-2-(4-Amino-3-fluoro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester (Example 1, steps a-g) using 4-bromo-2-fluorobenzoyl chloride (CAS 151982-51-3) instead of 4-bromo-3-fluorobenzoyl chloride.

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[CH:19]=[CH:18][C:17]([NH2:20])=[C:16](F)[CH:15]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].BrC1C=CC(C(Cl)=O)=C([F:32])C=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:15]=2[F:32])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C1=CC(=C(C=C1)N)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C1=C(C=C(C=C1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.